Cas no 2764021-82-9 (5-(3-Oxoprop-1-yn-1-yl)pyridine-3-carboxylic acid)

5-(3-Oxoprop-1-yn-1-yl)pyridine-3-carboxylic acid is a versatile heterocyclic compound featuring both a pyridine core and a reactive 3-oxopropynyl substituent. Its structure combines a carboxylic acid functionality with an α,β-unsaturated carbonyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry. The presence of the alkyne moiety allows for further functionalization via click chemistry or cross-coupling reactions, while the pyridine scaffold enhances its utility in coordination chemistry and ligand design. This compound is particularly useful in the development of pharmaceuticals, agrochemicals, and advanced materials due to its bifunctional reactivity and structural modularity. Its high purity and stability ensure reliable performance in demanding synthetic applications.
5-(3-Oxoprop-1-yn-1-yl)pyridine-3-carboxylic acid structure
2764021-82-9 structure
商品名:5-(3-Oxoprop-1-yn-1-yl)pyridine-3-carboxylic acid
CAS番号:2764021-82-9
MF:C9H5NO3
メガワット:175.140902280807
CID:5666689
PubChem ID:165994753

5-(3-Oxoprop-1-yn-1-yl)pyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-(3-oxoprop-1-yn-1-yl)pyridine-3-carboxylic acid
    • EN300-27694941
    • 2764021-82-9
    • 5-(3-Oxoprop-1-yn-1-yl)pyridine-3-carboxylic acid
    • インチ: 1S/C9H5NO3/c11-3-1-2-7-4-8(9(12)13)6-10-5-7/h3-6H,(H,12,13)
    • InChIKey: MAVIDQPSUJTSMQ-UHFFFAOYSA-N
    • ほほえんだ: OC(C1C=NC=C(C#CC=O)C=1)=O

計算された属性

  • せいみつぶんしりょう: 175.026943022g/mol
  • どういたいしつりょう: 175.026943022g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 273
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 67.3Ų

5-(3-Oxoprop-1-yn-1-yl)pyridine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27694941-0.1g
5-(3-oxoprop-1-yn-1-yl)pyridine-3-carboxylic acid
2764021-82-9
0.1g
$767.0 2023-09-10
Enamine
EN300-27694941-1g
5-(3-oxoprop-1-yn-1-yl)pyridine-3-carboxylic acid
2764021-82-9
1g
$871.0 2023-09-10
Enamine
EN300-27694941-5g
5-(3-oxoprop-1-yn-1-yl)pyridine-3-carboxylic acid
2764021-82-9
5g
$2525.0 2023-09-10
Enamine
EN300-27694941-1.0g
5-(3-oxoprop-1-yn-1-yl)pyridine-3-carboxylic acid
2764021-82-9
1.0g
$714.0 2023-07-06
Enamine
EN300-27694941-0.5g
5-(3-oxoprop-1-yn-1-yl)pyridine-3-carboxylic acid
2764021-82-9
0.5g
$836.0 2023-09-10
Enamine
EN300-27694941-5.0g
5-(3-oxoprop-1-yn-1-yl)pyridine-3-carboxylic acid
2764021-82-9
5.0g
$2070.0 2023-07-06
Enamine
EN300-27694941-2.5g
5-(3-oxoprop-1-yn-1-yl)pyridine-3-carboxylic acid
2764021-82-9
2.5g
$1707.0 2023-09-10
Enamine
EN300-27694941-10.0g
5-(3-oxoprop-1-yn-1-yl)pyridine-3-carboxylic acid
2764021-82-9
10.0g
$3069.0 2023-07-06
Enamine
EN300-27694941-10g
5-(3-oxoprop-1-yn-1-yl)pyridine-3-carboxylic acid
2764021-82-9
10g
$3746.0 2023-09-10
Enamine
EN300-27694941-0.05g
5-(3-oxoprop-1-yn-1-yl)pyridine-3-carboxylic acid
2764021-82-9
0.05g
$732.0 2023-09-10

5-(3-Oxoprop-1-yn-1-yl)pyridine-3-carboxylic acid 関連文献

5-(3-Oxoprop-1-yn-1-yl)pyridine-3-carboxylic acidに関する追加情報

5-(3-Oxoprop-1-yn-1-yl)pyridine-3-carboxylic Acid: A Comprehensive Overview

The compound 5-(3-Oxoprop-1-yn-1-yl)pyridine-3-carboxylic acid, identified by the CAS number 2764021829, is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound, often abbreviated as 5-(3-Oxopropargyl)pyridine carboxylic acid, has garnered attention due to its unique structural properties and versatile applications. In this article, we will delve into its synthesis, properties, applications, and recent advancements in research.

The structure of 5-(3-Oxopropargyl)pyridine carboxylic acid consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and an oxo-propargyl group at the 5-position. This combination of functional groups imparts the molecule with both aromaticity and reactivity, making it a valuable substrate for further chemical transformations. The presence of the propargyl group introduces additional reactivity, enabling the molecule to participate in various click chemistry reactions, such as cycloadditions and conjugate additions.

Recent studies have highlighted the potential of 5-(3-Oxopropargyl)pyridine carboxylic acid in drug discovery. Researchers have explored its ability to act as a scaffold for constructing bioactive molecules. For instance, the carboxylic acid group can be converted into an amide or ester, facilitating the incorporation of various pharmacophores. The pyridine ring, being electron-deficient, can also serve as a binding site for metal ions or other biomolecules, enhancing its bioactivity.

In addition to its role in medicinal chemistry, this compound has found applications in materials science. The propargyl group's reactivity allows for the formation of robust cross-linked networks when subjected to click chemistry conditions. These networks have been investigated for their potential use in creating advanced materials such as hydrogels, coatings, and sensors. The ability to form such materials is particularly advantageous due to the high mechanical strength and chemical resistance imparted by the cross-linked structure.

The synthesis of 5-(3-Oxopropargyl)pyridine carboxylic acid typically involves a multi-step process that begins with the preparation of the pyridine derivative. One common approach is the substitution reaction where a suitable precursor undergoes nucleophilic aromatic substitution to introduce the oxo-propargyl group at the 5-position. Subsequent oxidation or coupling reactions are then employed to introduce or modify functional groups as needed.

Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these synthetic routes. For example, transition metal catalysts such as copper(I) complexes have been employed to facilitate click chemistry reactions involving this compound. These catalysts not only accelerate reaction rates but also enhance product purity by minimizing side reactions.

In terms of characterization, modern analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography have been instrumental in confirming the structure and purity of this compound. These methods provide detailed insights into molecular geometry, functional group integrity, and crystallinity—critical parameters for ensuring consistent quality in downstream applications.

The application of computational chemistry has also played a pivotal role in understanding the properties of this compound. Density functional theory (DFT) calculations have been used to study its electronic structure, reactivity patterns, and potential interactions with biological systems or other molecules. Such computational studies complement experimental findings and aid in designing more efficient synthetic pathways or predicting novel applications.

In conclusion, 5-(3-Oxopropargyl)pyridine carboxylic acid, with its unique combination of functional groups and versatile reactivity, continues to be a subject of intense research interest across multiple disciplines. From drug discovery to materials science, this compound offers immense potential for developing innovative solutions to pressing challenges in modern chemistry. As research progresses, we can expect even more exciting developments that further expand its utility and impact on various industries.

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